4-(4-FLUOROBENZENESULFONYL)-1-(4-PROPYLBENZOYL)PIPERIDINE
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Overview
Description
4-(4-Fluorobenzenesulfonyl)-1-(4-propylbenzoyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzenesulfonyl)-1-(4-propylbenzoyl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation using 4-propylbenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the propyl group.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: The fluorine atom in the benzenesulfonyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4-(4-Fluorobenzenesulfonyl)-1-(4-propylbenzoyl)piperidine may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzenesulfonyl)piperidine: Lacks the benzoyl group, potentially altering its reactivity and applications.
1-(4-Propylbenzoyl)piperidine: Lacks the sulfonyl group, which may affect its solubility and biological activity.
4-(4-Methylbenzenesulfonyl)-1-(4-propylbenzoyl)piperidine: Similar structure but with a methyl group instead of fluorine, which could influence its chemical properties.
Uniqueness
The presence of both the 4-fluorobenzenesulfonyl and 4-propylbenzoyl groups in the piperidine ring makes this compound unique, potentially offering a distinct combination of chemical reactivity and biological activity.
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(4-propylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3S/c1-2-3-16-4-6-17(7-5-16)21(24)23-14-12-20(13-15-23)27(25,26)19-10-8-18(22)9-11-19/h4-11,20H,2-3,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVUNTWPGCZAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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